molecular formula C8H8KN3O2 B12724922 p-(3-Methyl-1-triazeno)benzoic acid, potassium salt CAS No. 114482-40-5

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt

Katalognummer: B12724922
CAS-Nummer: 114482-40-5
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: QYUZJCRYJAPXMP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt: is a chemical compound known for its antineoplastic and antimetastatic properties. It is a monomethyl derivative of the antimetastatic compound DM-COOK and has been studied for its potential in cancer treatment .

Vorbereitungsmethoden

The synthesis of p-(3-Methyl-1-triazeno)benzoic acid, potassium salt involves the reaction of p-aminobenzoic acid with methylating agents under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the triazeno group into other functional groups.

    Substitution: The compound can undergo substitution reactions, where the triazeno group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of p-(3-Methyl-1-triazeno)benzoic acid, potassium salt involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, resulting in the inhibition of tumor growth and metastasis. It exhibits significant cytotoxicity to metastatic foci and pronounced inhibition of primary tumor development .

Vergleich Mit ähnlichen Verbindungen

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt is compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

114482-40-5

Molekularformel

C8H8KN3O2

Molekulargewicht

217.27 g/mol

IUPAC-Name

potassium;4-(2-methyliminohydrazinyl)benzoate

InChI

InChI=1S/C8H9N3O2.K/c1-9-11-10-7-4-2-6(3-5-7)8(12)13;/h2-5H,1H3,(H,9,10)(H,12,13);/q;+1/p-1

InChI-Schlüssel

QYUZJCRYJAPXMP-UHFFFAOYSA-M

Kanonische SMILES

CN=NNC1=CC=C(C=C1)C(=O)[O-].[K+]

Verwandte CAS-Nummern

40843-84-3 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.